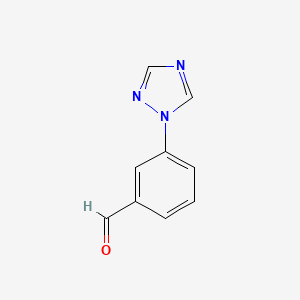

3-(1H-1,2,4-三唑-1-基)苯甲醛

描述

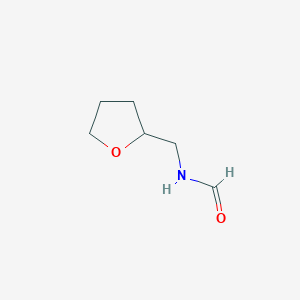

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17138 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Chemical Reactions Analysis

The chemical reactions involving 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed based on the reactivity of the 1,2,4-triazole ring. The 1,2,4-triazole ring is known for its ability to participate in various chemical reactions, including cycloaddition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .

科学研究应用

1. Anticancer Agents

- Application Summary : 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, have been synthesized and evaluated as potential anticancer agents .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. Broad Applications in Drug Discovery

- Application Summary : 1,2,3-triazoles, including 1,2,4-triazole derivatives, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application : The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .

- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

3. Synthesis of Heterocyclic Scaffolds

- Application Summary : 1,2,4-Triazole-containing scaffolds, including those using 3-amino-1,2,4-triazole, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application : The review article summarizes the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : This research stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

4. Agrochemicals, Photostabilizers, Dyes, or Anticorrosives

- Application Summary : The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

- Methods of Application : The specific methods of application in these fields are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

5. Therapeutically Important Agents

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Methods of Application : The specific methods of application in these fields are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

6. Antimicrobial Agents

- Application Summary : 1,2,4-Triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, have been used as antimicrobial agents .

- Methods of Application : The specific methods of application in this field are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

7. Propellants, Explosives, Pyrotechnics, and Chemotherapy

- Application Summary : High nitrogen-containing heterocyclic systems, including 1,2,4-triazole derivatives, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .

- Methods of Application : The specific methods of application in these fields are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

未来方向

The future directions for research on 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde and other 1,2,4-triazole derivatives could include further investigations on their biological activities and mechanisms of action . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further computational studies could also be conducted to predict the interaction of these compounds with various biological targets .

属性

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKBHMJLDGOYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594502 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

CAS RN |

868755-54-8 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)